molecular formula C19H15N3O4S B12450742 3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate

3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B12450742
M. Wt: 381.4 g/mol
InChI Key: QZSFULAMHHWHJS-UHFFFAOYSA-N
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Description

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under acidic conditions to form the thiazole ring . This intermediate can then be further functionalized through a series of reactions, including acylation and carbamoylation, to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. For example, palladium-catalyzed coupling reactions can be employed to introduce the phenyl acetate moiety .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: Another thiazole-based anticancer agent.

Uniqueness

What sets 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PHENYL ACETATE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

[3-[[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C19H15N3O4S/c1-12(23)26-16-4-2-3-14(11-16)18(25)21-15-7-5-13(6-8-15)17(24)22-19-20-9-10-27-19/h2-11H,1H3,(H,21,25)(H,20,22,24)

InChI Key

QZSFULAMHHWHJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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